3,3-dimethoxycyclobutan-1-one

Catalog No.
S6438989
CAS No.
38425-58-0
M.F
C6H10O3
M. Wt
130.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-dimethoxycyclobutan-1-one

CAS Number

38425-58-0

Product Name

3,3-dimethoxycyclobutan-1-one

Molecular Formula

C6H10O3

Molecular Weight

130.1

3,3-Dimethoxycyclobutan-1-one is a cyclic organic compound characterized by a cyclobutane ring with two methoxy groups attached to the same carbon atom (C3) and a ketone functional group at position C1. Its molecular formula is C₆H₁₀O₃, and it features a unique structure that contributes to its chemical properties and potential applications. The presence of the methoxy groups enhances its reactivity and solubility in organic solvents, making it an interesting compound for various chemical studies.

Currently, there is no specific information available regarding the biological activity or mechanism of action of 3,3-dimethoxycyclobutan-1-one.

  • Flammability: The presence of carbon-hydrogen bonds suggests potential flammability.
  • Skin and eye irritation: The ketone and methoxy groups might cause irritation upon contact.
  • Respiratory irritation: Vapors could potentially irritate the respiratory tract.
Typical of ketones and cyclic compounds:

  • Nucleophilic Addition Reactions: The carbonyl group (C=O) is susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups upon reaction with nucleophiles.
  • Ring Opening Reactions: Under certain conditions, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of linear or branched chain products.
  • Diels-Alder Reactions: The compound may also engage in Diels-Alder reactions due to the presence of double bonds in related structures, which can lead to the formation of larger cyclic compounds or complex polycyclic structures.

  • Antioxidant Activity: Compounds with methoxy groups often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems.
  • Anticancer Potential: Some derivatives of cyclobutane compounds have been investigated for their potential anticancer activities due to their ability to interact with cellular pathways involved in tumor growth.

Further research is needed to explore the specific biological activities of 3,3-dimethoxycyclobutan-1-one.

Several synthetic routes can be employed to produce 3,3-dimethoxycyclobutan-1-one:

  • Cyclization Reactions: Starting from simple precursors such as 1,3-dimethoxybutane or related compounds, cyclization can be induced through acid-catalyzed reactions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving suitable aldehydes or ketones with methanol under acidic conditions.
  • Functional Group Transformations: Existing cyclobutane derivatives can be modified through methoxylation and oxidation processes to yield the desired product.

3,3-Dimethoxycyclobutan-1-one has potential applications in various fields:

  • Organic Synthesis: As a building block for more complex organic molecules, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique structural properties may allow for incorporation into polymer matrices or as a component in advanced materials.
  • Research Tool: The compound can be used in studies exploring reaction mechanisms involving cyclic ketones and methoxy-substituted compounds.

Several compounds share structural similarities with 3,3-dimethoxycyclobutan-1-one. Here are some notable examples:

Compound NameStructure TypeKey Features
2-MethoxycyclopentanoneCyclic KetoneContains a five-membered ring; used in organic synthesis.
2,2-DimethylcyclopentanoneCyclic KetoneExhibits unique steric hindrance; potential applications in material science.
4-MethoxycyclohexanoneCyclic KetoneLarger ring size; studied for its biological activities.
2-Methoxy-2-cyclopenteneCyclic AlkeneReactivity similar to cycloketones; used in Diels-Alder reactions.

Uniqueness

What sets 3,3-dimethoxycyclobutan-1-one apart from these similar compounds is primarily its unique configuration of two methoxy groups on the same carbon atom within a four-membered ring structure. This arrangement may influence its reactivity and interactions differently than other cyclic compounds lacking such substituents.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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